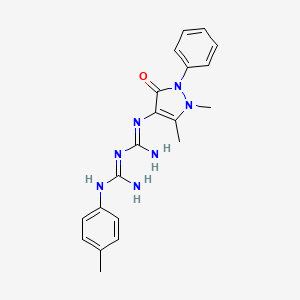
N-isopropyl-2-(3-methylphenyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isopropyl-2-(3-methylphenyl)-4-quinolinecarboxamide, also known as LY-294002, is a synthetic compound that has been widely used in scientific research as a selective inhibitor of phosphoinositide 3-kinase (PI3K) signaling pathway. This compound has been found to have potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
作用机制
N-isopropyl-2-(3-methylphenyl)-4-quinolinecarboxamide acts as a competitive inhibitor of PI3K by binding to the ATP-binding pocket of the enzyme. This prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a critical step in the activation of downstream signaling pathways, including Akt and mTOR. Inhibition of PI3K signaling pathway by N-isopropyl-2-(3-methylphenyl)-4-quinolinecarboxamide leads to the suppression of cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
N-isopropyl-2-(3-methylphenyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, this compound has been found to induce cell cycle arrest, apoptosis, and autophagy, leading to the inhibition of tumor growth and metastasis. In diabetic animal models, N-isopropyl-2-(3-methylphenyl)-4-quinolinecarboxamide has been shown to improve insulin sensitivity and glucose tolerance, suggesting its potential use in the treatment of diabetes. Inflammatory responses have been found to be suppressed by N-isopropyl-2-(3-methylphenyl)-4-quinolinecarboxamide in various animal models, suggesting its potential use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
N-isopropyl-2-(3-methylphenyl)-4-quinolinecarboxamide has several advantages in scientific research, including its high selectivity for PI3K, its ability to inhibit multiple downstream signaling pathways, and its well-established pharmacological properties. However, this compound also has some limitations, including its low solubility in water and its potential off-target effects at high concentrations.
未来方向
There are several future directions for the research on N-isopropyl-2-(3-methylphenyl)-4-quinolinecarboxamide. One potential direction is to explore its use in combination with other targeted therapies or chemotherapy agents in the treatment of cancer. Another direction is to investigate its potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the development of more potent and selective inhibitors of PI3K signaling pathway may provide new opportunities for the treatment of various diseases.
合成方法
The synthesis of N-isopropyl-2-(3-methylphenyl)-4-quinolinecarboxamide involves the reaction of 2-(3-methylphenyl)quinoline-4-carboxylic acid with isopropylamine. The reaction is typically carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization or column chromatography.
科学研究应用
N-isopropyl-2-(3-methylphenyl)-4-quinolinecarboxamide has been extensively used in scientific research as a selective inhibitor of the PI3K signaling pathway. This pathway plays a crucial role in various cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway has been implicated in the development of various diseases, including cancer, diabetes, and inflammation.
属性
IUPAC Name |
2-(3-methylphenyl)-N-propan-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-13(2)21-20(23)17-12-19(15-8-6-7-14(3)11-15)22-18-10-5-4-9-16(17)18/h4-13H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTVIMKSSWXKIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenyl)-N-(propan-2-yl)quinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5811725.png)

![N-benzyl-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5811730.png)
![dimethyl 5-{[(propionylamino)carbonothioyl]amino}isophthalate](/img/structure/B5811736.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5811742.png)
![methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5811752.png)
![N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5811755.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5811759.png)





![2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5811806.png)